![molecular formula C11H22N2 B1524368 2-乙基-2,8-二氮杂螺[5.5]十一烷 CAS No. 1083216-68-5](/img/structure/B1524368.png)

2-乙基-2,8-二氮杂螺[5.5]十一烷

描述

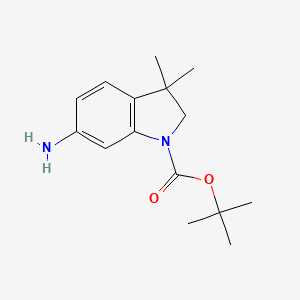

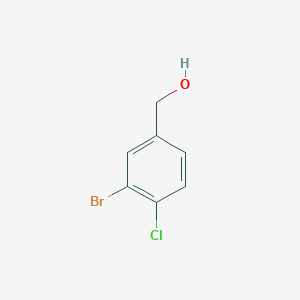

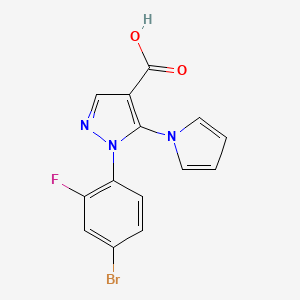

2-Ethyl-2,8-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 . It is used for research purposes .

Molecular Structure Analysis

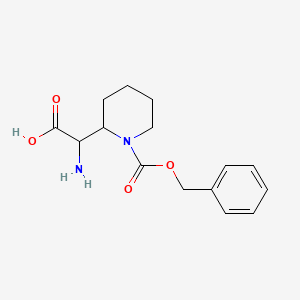

The molecular structure of 2-Ethyl-2,8-diazaspiro[5.5]undecane is represented by the InChI code1S/C11H22N2/c1-2-13-8-4-6-11(10-13)5-3-7-12-9-11/h12H,2-10H2,1H3 . This indicates that the molecule consists of a spirocyclic core with two nitrogen atoms. Physical And Chemical Properties Analysis

2-Ethyl-2,8-diazaspiro[5.5]undecane is a liquid at room temperature . The boiling point and other physical properties are not specified in the available sources .科学研究应用

Comprehensive Analysis of 2-Ethyl-2,8-diazaspiro[5.5]undecane Applications:

Cancer Research

One of the notable applications of 2-Ethyl-2,8-diazaspiro[5.5]undecane is in cancer research. Compounds with a diazaspiro[5.5]undecane core have been identified as activators of the Endoplasmic Reticulum Stress Response (ERSR). They can deplete intracellular Ca2+ stores and induce apoptosis-mediated cell death in various cancer cell lines, including patient-derived and 3D cultures of glioma cells .

Synthesis of Spiro Derivatives

This compound is also used in the synthesis of spiro derivatives, which are valuable in medicinal chemistry due to their complex and rigid structures that can interact uniquely with biological targets. The synthesis and transformations of 2,4-dioxa- and 2,4-diazaspiro[5.5]undecane derivatives have been extensively studied .

High-Throughput Screening

In drug discovery, high-throughput screening is a method used to quickly conduct millions of chemical, genetic, or pharmacological tests. The compound’s core structure has been utilized in such screenings to identify novel activators that can have therapeutic potential .

Ultrasound Irradiation Synthesis

An efficient approach to synthesizing diazaspiro[5.5]undecane derivatives involves ultrasound irradiation. This method enhances the reaction rates and yields of the compounds, making it a valuable technique in organic synthesis .

作用机制

Target of Action

The primary target of 2-Ethyl-2,8-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of protein in the brain that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

2-Ethyl-2,8-diazaspiro[5.5]undecane acts as a potent competitive antagonist at the GABAAR . This means it competes with GABA for the same binding site on the receptor, thereby reducing the effect of GABA. This can lead to an increase in neuronal activity, as GABA normally acts to reduce neuronal excitability.

Biochemical Pathways

The action of 2-Ethyl-2,8-diazaspiro[5.5]undecane on the GABAAR affects the GABAergic signaling pathway. This pathway is involved in a variety of physiological processes, including the regulation of neuronal excitability, the modulation of the sleep-wake cycle, and the control of muscle tone .

Pharmacokinetics

The pharmacokinetic properties of 2-Ethyl-2,8-diazaspiro[5It has been reported that 2-ethyl-2,8-diazaspiro[55]undecane exhibits low cellular membrane permeability , which could influence its bioavailability and distribution within the body.

Result of Action

The antagonistic action of 2-Ethyl-2,8-diazaspiro[5.5]undecane at the GABAAR can result in increased neuronal activity. This could potentially lead to a variety of effects, depending on the specific neuronal circuits involved. For example, it could potentially lead to increased alertness or anxiety, or it could interfere with normal sleep patterns .

Action Environment

The action of 2-Ethyl-2,8-diazaspiro[5.5]undecane can be influenced by various environmental factors. For example, the presence of other substances that also bind to the GABAAR could influence the effectiveness of 2-Ethyl-2,8-diazaspiro[5.5]undecane. Additionally, factors that affect the integrity of cellular membranes, such as the presence of certain drugs or diseases, could potentially influence the permeability of 2-Ethyl-2,8-diazaspiro[5.5]undecane and thus its pharmacokinetics .

属性

IUPAC Name |

2-ethyl-2,8-diazaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-13-8-4-6-11(10-13)5-3-7-12-9-11/h12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSFDWZWDAXBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2(C1)CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

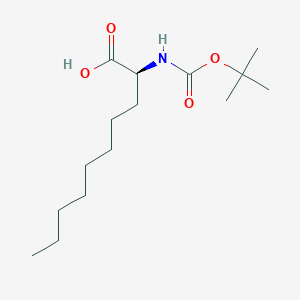

![2-{2-[(2-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1524285.png)